molecular formula C10H6F2N2O3 B2407553 4-[5-(Difluoromethyl)-1,3,4-oxadiazol-2-yl]benzoic acid CAS No. 1282022-66-5

4-[5-(Difluoromethyl)-1,3,4-oxadiazol-2-yl]benzoic acid

Cat. No.: B2407553
CAS No.: 1282022-66-5
M. Wt: 240.166
InChI Key: UHNMCIOSDWSVKX-UHFFFAOYSA-N
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Description

4-[5-(Difluoromethyl)-1,3,4-oxadiazol-2-yl]benzoic acid is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are five-membered heterocyclic compounds containing oxygen and nitrogen atoms

Scientific Research Applications

4-[5-(Difluoromethyl)-1,3,4-oxadiazol-2-yl]benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with unique properties

Future Directions

The future directions for “4-[5-(Difluoromethyl)-1,3,4-oxadiazol-2-yl]benzoic acid” and similar compounds involve further exploration of their potential in medicinal chemistry. The recent advances made in difluoromethylation processes have streamlined access to molecules of pharmaceutical relevance and generated interest for process chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-(Difluoromethyl)-1,3,4-oxadiazol-2-yl]benzoic acid typically involves the formation of the oxadiazole ring followed by the introduction of the difluoromethyl group. One common method involves the reaction of a hydrazide with a carboxylic acid derivative under acidic conditions to form the oxadiazole ring. The difluoromethyl group can then be introduced using difluoromethylating agents such as difluoromethyl 2-pyridyl sulfone under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the use of non-ozone depleting difluorocarbene reagents has been explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

4-[5-(Difluoromethyl)-1,3,4-oxadiazol-2-yl]benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.

    Substitution: The aromatic ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides, while substitution reactions can introduce various functional groups onto the aromatic ring .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[5-(Difluoromethyl)-1,3,4-oxadiazol-2-yl]benzoic acid is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

4-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F2N2O3/c11-7(12)9-14-13-8(17-9)5-1-3-6(4-2-5)10(15)16/h1-4,7H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHNMCIOSDWSVKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(O2)C(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1282022-66-5
Record name 4-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]benzoic acid
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